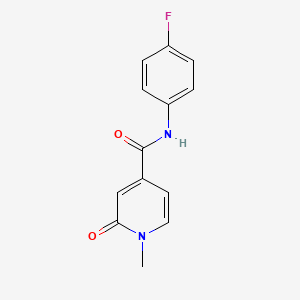
1-(3,5-Dichlorophenyl)-3-(2-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)-3-(2-hydroxypropyl)urea, commonly known as DCPHU, is a chemical compound that has been widely studied in scientific research. It is a urea derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DCPHU is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been suggested that DCPHU may modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
DCPHU has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Studies have also shown that DCPHU can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, DCPHU has been found to have anti-viral properties and can inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCPHU in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of DCPHU is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DCPHU. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of DCPHU and its potential therapeutic applications. Additionally, research on the toxicity and safety of DCPHU is needed to determine its potential use in clinical settings.
Conclusion
In conclusion, DCPHU is a urea derivative that has been widely studied in scientific research for its potential therapeutic applications. The synthesis method of DCPHU involves the reaction of 3,5-dichloroaniline and 2-hydroxypropyl isocyanate in the presence of a catalyst. DCPHU has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action is not fully understood. While DCPHU has advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Future research on DCPHU is needed to fully understand its therapeutic potential and ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of DCPHU involves the reaction of 3,5-dichloroaniline and 2-hydroxypropyl isocyanate in the presence of a catalyst. This method has been reported in several research papers and has been found to yield high purity DCPHU.
Applications De Recherche Scientifique
DCPHU has been widely used in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that DCPHU can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-6(15)5-13-10(16)14-9-3-7(11)2-8(12)4-9/h2-4,6,15H,5H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLKBLWOHGUDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)
![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)
![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)


![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)


![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)


